![molecular formula C10H12BrNO2 B5512167 3-bromo-N-(3-hydroxypropyl)benzamide CAS No. 413574-82-0](/img/structure/B5512167.png)
3-bromo-N-(3-hydroxypropyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-bromo-N-(3-hydroxypropyl)benzamide, often involves reactions that yield good to excellent yields and are characterized spectroscopically. A related compound, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, was synthesized in good yields and characterized using spectroscopic methods. These synthesis methods provide insights into the potential pathways for synthesizing this compound and similar compounds (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by single-crystal X-ray diffraction analysis, revealing the crystalline structure and the nature of intermolecular interactions. For instance, the crystal packing of certain benzamide compounds is stabilized by a combination of hydrogen bonds and π-interactions, highlighting the importance of these interactions in the solid-state structure of these molecules (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including acylation, which is key in the synthesis of complex benzamide molecules. The reactivity of these compounds towards different reagents and conditions can lead to a wide range of products with diverse biological activities. The study of these reactions is crucial for understanding the chemical behavior and potential applications of this compound (Hu et al., 2007).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction analyses provide detailed information on the crystalline structure, helping to understand the physical properties of these compounds. The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions play a significant role in determining the physical properties of benzamide derivatives (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including their reactivity and stability, are crucial for their potential applications. Studies on benzamide derivatives show that their chemical behavior is significantly influenced by the nature of substituents on the benzamide nucleus. These properties are essential for the design and synthesis of new compounds with desired activities and functions (Hu et al., 2007).
properties
IUPAC Name |
3-bromo-N-(3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-1-3-8(7-9)10(14)12-5-2-6-13/h1,3-4,7,13H,2,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVYFTVFGOHWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289726 |
Source
|
Record name | 3-Bromo-N-(3-hydroxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
413574-82-0 |
Source
|
Record name | 3-Bromo-N-(3-hydroxypropyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=413574-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-(3-hydroxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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